molecular formula C20H20N2O2 B2579788 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 953178-86-4

3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2579788
CAS RN: 953178-86-4
M. Wt: 320.392
InChI Key: ZMHIVRGKEBBNAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide”, has been a topic of interest in scientific research . For instance, one synthetic method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . Another method involves the reaction of α-azido acrylates and aromatic oximes .


Molecular Structure Analysis

The molecular structure of “3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” involves a five-membered isoxazole ring . This ring makes dihedral angles with the two benzene rings . The crystal structure is stabilized by intermolecular N-H⋯O hydrogen bonds, which generate [001] chains, and further consolidated by weak C-H⋯O interactions .


Chemical Reactions Analysis

The chemical reactivity of “3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” and similar compounds has been studied . For example, the reaction of α-azido acrylates and aromatic oximes provides an efficient, straightforward, and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. In the case of our compound, researchers have synthesized related indole derivatives and evaluated their antiviral effects:

Anti-HIV Activity

Indole derivatives have also been investigated as potential anti-HIV agents. Although specific studies on our compound are scarce, related indole derivatives have shown promise. For instance, Liu et al. synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested their in vitro antifungal activities .

Conclusion

properties

IUPAC Name

3,4-dimethyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-4-7-16(8-5-13)19-11-18(22-24-19)12-21-20(23)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHIVRGKEBBNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

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